molecular formula C11H8N2O4 B14655532 Methyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate CAS No. 42348-04-9

Methyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate

Cat. No.: B14655532
CAS No.: 42348-04-9
M. Wt: 232.19 g/mol
InChI Key: ASMATNCOGPXLKV-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate is an organic compound with the molecular formula C11H8N2O4 It is a derivative of cyanoacrylate and contains a nitrophenyl group, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate can be synthesized through a Knoevenagel condensation reaction. The typical procedure involves the reaction of 4-nitrobenzaldehyde with methyl cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures (around 70°C) for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols can react with the cyano group under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted cyanoacrylates.

Scientific Research Applications

Methyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the compound susceptible to nucleophilic attack. The nitrophenyl group can undergo redox reactions, contributing to the compound’s overall reactivity. Molecular targets and pathways involved include interactions with enzymes and proteins that can be modified by the compound’s reactive groups.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate
  • Methyl 3-(4-nitrophenyl)prop-2-enoate
  • Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate

Uniqueness

Methyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate is unique due to its specific combination of a cyano group and a nitrophenyl group, which imparts distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .

Properties

CAS No.

42348-04-9

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

methyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C11H8N2O4/c1-17-11(14)9(7-12)6-8-2-4-10(5-3-8)13(15)16/h2-6H,1H3

InChI Key

ASMATNCOGPXLKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C#N

Origin of Product

United States

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